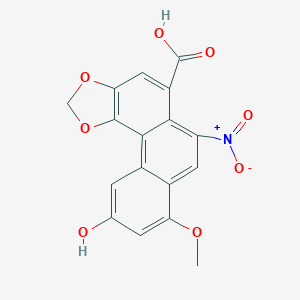

Aristolochic acid-D

Beschreibung

Eigenschaften

IUPAC Name |

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADIFGYTAXNCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169766 | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-38-6 | |

| Record name | Aristolochic acid-D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Aristolochic Acid D from Aristolochia indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of aristolochic acid D, a nitrophenanthrene carboxylic acid found in the medicinal plant Aristolochia indica. This document details the experimental protocols for extraction and purification, presents quantitative data, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Aristolochia indica, a perennial climber native to India, has a long history of use in traditional medicine for treating various ailments.[1] However, the plant is known to contain a class of compounds known as aristolochic acids, which have been classified as potent nephrotoxins and human carcinogens.[2] Aristolochic acid D, also known as aristolochic acid IVa, is one of the several aristolochic acid analogues present in this plant.[3] Due to the significant health risks associated with aristolochic acids, their isolation and characterization are crucial for toxicological studies, the development of analytical standards, and understanding their mechanisms of action.

Physicochemical Properties of Aristolochic Acid D

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁NO₈ | [3] |

| Molecular Weight | 357.27 g/mol | [3] |

| IUPAC Name | 6-hydroxy-8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | [3] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 275-278 °C (for the total acid fraction) | [3] |

Experimental Protocols

The following protocols are a synthesis of the original isolation method described by Kupchan and Merianos in 1968 and modern chromatographic techniques for the separation of aristolochic acids.

Extraction of Total Aristolochic Acids from Aristolochia indica Roots

-

Plant Material Preparation: Dried and powdered roots of Aristolochia indica (1 kg) are used as the starting material.

-

Soxhlet Extraction: The powdered roots are subjected to exhaustive extraction with 95% ethanol in a Soxhlet apparatus for 48 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a thick, dark brown syrup.

-

Acid-Base Extraction:

-

The residue is suspended in a mixture of chloroform and 2% aqueous sodium bicarbonate solution.

-

The aqueous bicarbonate layer, containing the acidic compounds, is separated.

-

This extraction is repeated several times.

-

The combined aqueous layers are then acidified with 10% hydrochloric acid to a pH of 2-3, leading to the precipitation of the total crude acids.

-

The precipitate is filtered, washed with water until neutral, and dried in a vacuum desiccator. This yields the total acid fraction.

-

Isolation of Aristolochic Acid D by Column Chromatography

The separation of individual aristolochic acids is achieved through column chromatography.

-

Stationary Phase: Silicic acid is used as the adsorbent.

-

Column Packing: A slurry of silicic acid in chloroform is packed into a glass column.

-

Sample Loading: The crude acid fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silicic acid. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually increasing the percentage of methanol.

-

Elution with chloroform will first remove less polar compounds.

-

Aristolochic acid D is typically eluted with a chloroform-methanol mixture. The exact ratio may need to be optimized based on thin-layer chromatography (TLC) monitoring.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are combined.

-

Crystallization: The combined fractions containing aristolochic acid D are concentrated, and the compound is purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield yellow crystals.[3]

Characterization of Aristolochic Acid D

The identity and purity of the isolated aristolochic acid D are confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or acetic acid). Detection is performed using a UV detector at a wavelength of 254 nm or 314 nm.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as Electrospray Ionization (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

Quantitative Data

The content of aristolochic acids in Aristolochia indica can vary depending on the geographical location, plant part, and time of harvest. A study utilizing High-Performance Thin-Layer Chromatography (HPTLC) reported the total aristolochic acid content in the roots of A. indica chemotypes from different regions of West Bengal, India.

| Chemotype (District) | Total Aristolochic Acid Content (μg/g of dry root) |

| Purulia | 7643.67 |

| Murshidabad | 7398.34 |

| Jalpaiguri | 7345.09 |

| Birbhum | 6809.97 |

Source: Dey et al., 2021[4]

Note: Specific yield and purity data for the isolation of Aristolochic acid D from Aristolochia indica are not extensively reported in recent literature. The yield is expected to be a fraction of the total aristolochic acid content. Purity of the isolated compound should be determined by HPLC, with a target of >95% for use as an analytical standard.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of Aristolochic acid D.

Signaling Pathways

Aristolochic acids are known to exert their toxicity through various signaling pathways, primarily by forming DNA adducts, leading to mutations and carcinogenicity. The NF-κB and p53 signaling pathways are significantly affected.

Caption: Inhibition of the NF-κB signaling pathway by Aristolochic acid D.

Caption: p53-mediated cellular response to DNA damage induced by Aristolochic acid D.

Conclusion

The isolation and characterization of aristolochic acid D from Aristolochia indica are essential for understanding its toxicological profile and for the development of analytical methods to detect its presence in herbal products. The protocols outlined in this guide, combining classical and modern techniques, provide a framework for obtaining pure aristolochic acid D for research purposes. The visualization of the experimental workflow and the affected signaling pathways offers a clear understanding of the process and the compound's biological implications. Given the potent carcinogenicity of aristolochic acids, stringent quality control of herbal medicines containing Aristolochia species is imperative to safeguard public health.

References

- 1. scialert.net [scialert.net]

- 2. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. moscow.sci-hub.se [moscow.sci-hub.se]

- 4. Chemotaxonomy of the ethnic antidote Aristolochia indica for aristolochic acid content: Implications of anti-phospholipase activity and genotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic journey of Aristolochic Acid-D from tyrosine precursors has been a subject of scientific inquiry, revealing a complex series of enzymatic transformations. This technical guide provides an in-depth exploration of this pathway, tailored for researchers, scientists, and drug development professionals. It synthesizes the current understanding of the conversion of tyrosine into the potent nitrophenanthrene carboxylic acid, Aristolochic Acid-D, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways.

Data Presentation: Quantitative Insights into the Biosynthetic Pathway

The biosynthesis of aristolochic acids has been elucidated primarily through precursor feeding experiments, where isotopically labeled compounds are administered to plants, and the incorporation of the label into the final product is quantified. While comprehensive datasets are limited in the available literature, the following tables summarize key quantitative findings from studies on Aristolochia sipho and other species.

| Precursor Administered | Plant Species | Incorporation Rate (%) | Reference |

| [¹⁴C]Tyrosine | Aristolochia sipho | 0.12 | [1] |

| [¹⁴C]Dopamine | Aristolochia sipho | 0.08 | [1] |

| [¹⁴C]Norlaudanosoline | Aristolochia sipho | 0.25 | [1] |

| [³H]Orientaline | Aristolochia sipho | 0.05 | [1] |

| [³H]Prestephanine | Aristolochia bracteata | 0.03 | [2] |

| [³H]Stephanine | Aristolochia bracteata | 0.04 | [2] |

Table 1: Incorporation Rates of Labeled Precursors into Aristolochic Acid. This table illustrates the efficiency with which various precursors are converted into aristolochic acid, providing evidence for their roles as intermediates in the biosynthetic pathway.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Source Organism | Reference |

| Norcoclaurine Synthase | Dopamine | 210 | 1.5 | Papaver somniferum | [3] |

| Norcoclaurine Synthase | 4-Hydroxyphenylacetaldehyde | 130 | 1.5 | Papaver somniferum | [3] |

| CYP80G2 | (S)-Reticuline | 13 | 1.2 | Coptis japonica | [4] |

Table 2: Kinetic Parameters of Key Enzymes in the Benzylisoquinoline Alkaloid Pathway. While data from Aristolochia species is scarce, this table presents kinetic data for homologous enzymes from other plant species that are involved in the upstream stages of the pathway leading to aristolochic acid precursors. This provides an approximation of the enzymatic efficiencies.

Experimental Protocols: Methodologies for Elucidating the Biosynthetic Pathway

The elucidation of the aristolochic acid biosynthetic pathway has relied on a combination of radiolabeling studies and enzymatic assays. The following sections detail the typical methodologies employed in these key experiments.

Protocol 1: Radiolabeled Precursor Feeding Studies in Aristolochia sipho

This protocol outlines the general procedure for administering a radiolabeled precursor to Aristolochia sipho plants to trace its incorporation into aristolochic acid.

1. Preparation of Labeled Precursor:

- Synthesize or commercially obtain the desired precursor (e.g., [¹⁴C]-Tyrosine) with a known specific activity.

- Dissolve the labeled precursor in a sterile, aqueous solution suitable for plant uptake (e.g., 0.1% Tween 20).

2. Administration to Plants:

- Select healthy, mature Aristolochia sipho plants.

- Introduce the labeled precursor solution to the plant through a cotton wick inserted into the stem or by direct injection into the stem.

- Allow the plant to metabolize the precursor for a defined period (typically 7-14 days) under controlled growth conditions (e.g., 25°C, 16h light/8h dark cycle).

3. Extraction of Aristolochic Acids:

- Harvest the plant material (roots and rhizomes are the primary sites of accumulation).

- Air-dry and grind the plant material to a fine powder.

- Perform a Soxhlet extraction with methanol for 48 hours.

- Concentrate the methanolic extract under reduced pressure.

4. Isolation and Purification of Aristolochic Acid:

- Subject the crude extract to acid-base partitioning. Dissolve the extract in 5% sodium bicarbonate solution and extract with chloroform to remove neutral and basic compounds.

- Acidify the aqueous layer with hydrochloric acid to pH 2-3 and extract with chloroform.

- Concentrate the chloroform extract containing the acidic aristolochic acids.

- Purify the aristolochic acid fraction using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform-methanol).

- Further purify by preparative thin-layer chromatography (TLC) if necessary.

5. Quantification of Radioactivity:

- Determine the specific activity of the purified aristolochic acid using a liquid scintillation counter.

- Calculate the incorporation rate as the percentage of the total radioactivity administered that is recovered in the purified aristolochic acid.

Protocol 2: Norlaudanosoline Synthase Enzyme Assay

This protocol describes a method for assaying the activity of norlaudanosoline synthase, the enzyme that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form norlaudanosoline.

1. Enzyme Preparation:

- Homogenize fresh Aristolochia plant tissue (e.g., roots) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol and 10% glycerol).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Use the resulting supernatant as the crude enzyme extract.

2. Assay Mixture:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.0)

- 1 mM Dopamine hydrochloride

- 1 mM 4-Hydroxyphenylacetaldehyde

- 5 mM Ascorbic acid (as an antioxidant)

- Crude enzyme extract (containing 50-100 µg of protein)

3. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

- Stop the reaction by adding an equal volume of methanol.

4. Product Analysis:

- Centrifuge the mixture to pellet the precipitated protein.

- Analyze the supernatant for the presence of norlaudanosoline using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

- Monitor the elution profile at a wavelength of 280 nm.

- Quantify the amount of norlaudanosoline produced by comparing the peak area to a standard curve of authentic norlaudanosoline.

5. Calculation of Enzyme Activity:

- Express the enzyme activity as the amount of product formed per unit time per milligram of protein (e.g., pkat/mg protein).

Mandatory Visualizations: Mapping the Biosynthetic Landscape

To visually represent the complex relationships and workflows in the biosynthesis of Aristolochic Acid-D, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound from tyrosine.

digraph "Experimental Workflow for Precursor Feeding Study" { graph [nodesep=0.3]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Precursor [label="Prepare Radiolabeled\nPrecursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer [label="Administer to\nAristolochia Plant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nMetabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Plant\nMaterial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract Aristolochic\nAcids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Aristolochic\nAcid-D", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify\nRadioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Precursor; Prepare_Precursor -> Administer; Administer -> Incubate; Incubate -> Harvest; Harvest -> Extract; Extract -> Purify; Purify -> Quantify; Quantify -> End; }

Caption: Workflow of a radiolabeled precursor feeding experiment.

References

- 1. Biosynthesis of aristolochic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Carcinogen: An In-depth Technical Guide to Aristolochic Acid-Induced Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid (AA), a family of nitrophenanthrene carboxylic acids found in Aristolochia and Asarum species of plants, has been used in traditional herbal medicine for centuries. However, compelling evidence has unmasked its potent carcinogenic properties, linking it to aristolochic acid nephropathy (AAN) and a significantly increased risk of urothelial carcinomas, particularly of the upper urinary tract, as well as liver and kidney cancers.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms underlying AA-induced carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, characteristic mutational signature, and the perturbation of key cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cancer research.

Metabolic Activation of Aristolochic Acid

The carcinogenicity of aristolochic acid is not inherent to the parent compound but is a consequence of its metabolic activation to reactive intermediates that can covalently bind to DNA.[4][5] The primary components of the natural AA mixture, aristolochic acid I (AAI) and aristolochic acid II (AAII), undergo a multi-step bioactivation process.

The initial and critical step is the reduction of the nitro group of AAI and AAII to form N-hydroxyaristolactams.[6] This reaction is catalyzed by a number of cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[7] These N-hydroxyaristolactams are then further activated to form cyclic N-acylnitrenium ions, which are highly reactive electrophiles.[6] These ultimate carcinogens are responsible for the formation of the characteristic AA-DNA adducts.[6]

DNA Adduct Formation and Mutational Signature

The reactive N-acylnitrenium ions generated from AA metabolism readily attack the exocyclic amino groups of purine bases in DNA, leading to the formation of bulky DNA adducts.[4][5] The most predominant and persistent of these is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI).[4] Other significant adducts include 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI).[4] The formation of these adducts is a critical initiating event in AA-induced carcinogenesis.

The presence of these bulky adducts on the DNA template can lead to replication errors, resulting in a highly specific mutational signature. The hallmark of AA exposure is a high frequency of A:T to T:A transversions.[1][4] This distinct mutational pattern, particularly within the TP53 tumor suppressor gene, serves as a molecular fingerprint of AA-induced carcinogenesis.[1] In rodent models, a high frequency of A:T to T:A transversions has also been observed in codon 61 of the H-ras oncogene.[4][5]

Perturbation of Cellular Signaling Pathways

Beyond direct DNA damage, aristolochic acid disrupts several key cellular signaling pathways, contributing to its carcinogenic effects.

Oxidative Stress and MAPK Signaling

AA treatment has been shown to induce the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), leading to a state of oxidative stress.[8] This oxidative stress, in turn, can activate mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, the p38 and extracellular signal-regulated kinase (ERK) sub-pathways are activated in a dose-dependent manner in response to AA exposure.[9][10][11] The activation of these pathways can promote cell migration and invasion, contributing to the metastatic potential of AA-induced tumors.[9][11]

References

- 1. A systematic review of the possible carcinogenic role of the aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aristolochic acid-associated cancers: a public health risk in need of global action – IARC [iarc.who.int]

- 3. Aristolochic acid-associated cancers: a public health risk in need of global action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aristolochic acid I induced oxidative DNA damage associated with glutathione depletion and ERK1/2 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aristolochic Acid D in DNA Adduct Formation in Renal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acids (AAs), a group of naturally occurring nitrophenanthrene carboxylic acids found in the Aristolochia genus of plants, are potent human carcinogens and nephrotoxins.[1][2] While the most extensively studied congeners are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), other analogues, such as Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa, are of significant interest due to their structural similarities and potential for similar toxicological profiles.[3] This technical guide provides an in-depth overview of the role of aristolochic acids, with a focus on inferring the activity of AA-D, in DNA adduct formation within renal cells. We will explore the metabolic activation pathways, the nature of the resulting DNA adducts, quantitative data from studies on related analogues, and detailed experimental protocols for their detection and analysis.

Introduction to Aristolochic Acid D and its Congeners

Aristolochic Acid D (AA-D) is a member of the aristolochic acid family, characterized by a phenanthrene carboxylic acid core structure.[3] The carcinogenicity of aristolochic acids is intrinsically linked to their ability to form covalent adducts with DNA, primarily in the renal cortex, following metabolic activation.[4][5] These DNA adducts can lead to mutations, particularly a characteristic A:T to T:A transversion, which is considered a mutational signature for AA exposure.[6] While direct experimental data on AA-D is limited, its structural similarity to AAI and AAII allows for informed extrapolation of its likely metabolic fate and genotoxic activity.

Metabolic Activation of Aristolochic Acids

Several enzymes have been implicated in the reductive activation of aristolochic acids, including NAD(P)H:quinone oxidoreductase 1 (NQO1), cytochrome P450 (CYP) enzymes (particularly CYP1A1 and CYP1A2), and NADPH:cytochrome P450 reductase.[9][10] The general pathway is illustrated below.

Based on the structure of AA-D, it is highly probable that it undergoes a similar metabolic activation pathway to form its corresponding aristolactam-DNA adducts (dA-AL-D and dG-AL-D).

Quantitative Data on Aristolochic Acid-DNA Adduct Formation

| Compound | Cell/Tissue Type | Concentration/Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |

| Aristolochic Acid (mixed) | Human Renal Cortex | Chronic Environmental Exposure | 0.2 - 19.2 (average ~2) | [4] |

| Aristolochic Acid (mixed) | Rat Kidney | 0.1 mg/kg bw | 95 | [7] |

| Aristolochic Acid (mixed) | Rat Kidney | 1.0 mg/kg bw | 705 | [7] |

| Aristolochic Acid (mixed) | Rat Kidney | 10.0 mg/kg bw | 4598 | [7] |

| Aristolochic Acid I | Primary Human Kidney Cells (pHKC) | in vitro | Highest among tested cell lines | [11] |

| Aristolochic Acid I | RPTEC/TERT1 cells | in vitro | Detectable adduct formation | [11] |

| Aristolochic Acid I | HEK293 cells | in vitro | Lower adduct levels | [11] |

Table 1: In Vivo and In Vitro DNA Adduct Levels of Aristolochic Acid Analogues in Renal Tissues and Cells.

| Adduct Type | Tissue | Relative Abundance | Persistence | Reference |

| 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) | Human Renal Tissue | Most abundant | Highly persistent (detectable after 20 years) | [6][12] |

| 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AAI) | Rat Kidney | Higher than dA-AAI in some studies | Less persistent than dA-AAI | [7] |

| 7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AAII) | Rat Kidney | Present at significant levels | [7] |

Table 2: Major Types of Aristolochic Acid-DNA Adducts and Their Characteristics.

Experimental Protocols for Studying DNA Adduct Formation

The detection and quantification of aristolochic acid-DNA adducts are critical for assessing exposure and understanding the mechanisms of toxicity. The following are detailed methodologies for key experiments in this field.

Cell Culture and Treatment

-

Cell Lines: Human renal proximal tubular epithelial cells (RPTEC/TERT1), human embryonic kidney cells (HEK293), and primary human kidney cells (pHKC) are commonly used models.[11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12 for RPTEC/TERT1) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Aristolochic acid (e.g., AAI) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 24-72 hours).

DNA Extraction

-

Procedure: Genomic DNA is isolated from cultured cells or homogenized tissues using standard methods such as phenol-chloroform extraction or commercially available DNA isolation kits.

-

Quality Control: The purity and concentration of the extracted DNA are determined by UV spectrophotometry (A260/A280 ratio) and fluorometric quantification (e.g., PicoGreen assay).

³²P-Postlabelling Assay for DNA Adduct Detection

The ³²P-postlabelling assay is a highly sensitive method for detecting a wide range of DNA adducts.

-

DNA Digestion: DNA (5-10 µg) is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7]

-

Adduct Enrichment: Normal nucleotides are dephosphorylated by incubation with nuclease P1, thereby enriching the adducted nucleotides.

-

³²P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.[7]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging, and the adduct levels are calculated based on the radioactivity of the adduct spots relative to the total amount of DNA.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly specific and quantitative method for the analysis of known DNA adducts.

-

DNA Digestion: DNA is enzymatically hydrolyzed to nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated by UPLC on a C18 column.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target adducts (e.g., dA-AAI) are monitored for detection and quantification.

-

Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

The general workflow for these experimental procedures is depicted below.

Conclusion

While direct experimental evidence for the role of Aristolochic Acid D in DNA adduct formation in renal cells is currently lacking, its structural similarity to the well-characterized congeners AAI and AAII strongly suggests a similar mechanism of action. It is anticipated that AA-D undergoes metabolic activation to a reactive N-acylnitrenium ion, which subsequently forms covalent adducts with DNA, primarily at the N⁶ position of adenine and the N² position of guanine. These adducts likely contribute to the nephrotoxicity and carcinogenicity associated with this class of compounds. The experimental protocols detailed in this guide provide a robust framework for future investigations into the specific genotoxic profile of AA-D and other less-studied aristolochic acid analogues. Such research is crucial for a comprehensive understanding of the health risks posed by exposure to plants of the Aristolochia genus and for the development of strategies to mitigate their harmful effects.

References

- 1. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. This compound | C17H11NO8 | CID 161218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 6. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Aristolochic Acid-D: Unraveling the Signaling Cascades in Kidney Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Aristolochic acid (AA), a family of compounds found in certain plants, is a potent nephrotoxin known to cause aristolochic acid nephropathy (AAN), a progressive disease leading to tubulointerstitial fibrosis and end-stage renal failure.[1][2] Aristolochic acid D (AA-D) is one of the components of this family. The development of kidney fibrosis in AAN is a complex process involving a multitude of signaling pathways that are aberrantly activated in response to cellular injury. This technical guide provides a comprehensive overview of the core signaling pathways implicated in AA-D-induced kidney fibrosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways in AA-D-Induced Renal Fibrosis

The pathogenesis of AA-D-induced kidney fibrosis is orchestrated by a complex interplay of signaling cascades that promote inflammation, myofibroblast activation, and excessive extracellular matrix (ECM) deposition. The primary pathways identified are the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, the Wnt/β-catenin signaling pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Transforming Growth Factor-β (TGF-β)/Smad Signaling

The TGF-β/Smad pathway is a central mediator of fibrosis in various organs, including the kidney.[3][4] In the context of AAN, AA exposure leads to the upregulation of TGF-β1.[5][6][7] This cytokine binds to its receptor, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3.[3][4] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, such as those encoding collagens and fibronectin.[3][4]

Studies have shown that Smad3 plays a critical role in this process. In vivo experiments using Smad3 knockout mice demonstrated protection against AA-induced renal fibrosis, highlighting Smad3 as a key downstream mediator.[3][8] AA can activate Smad signaling through both TGF-β-dependent and independent mechanisms, the latter involving the JNK/MAP kinase pathway.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, crucial during embryonic development, is often reactivated in disease states, contributing to tissue fibrosis.[9][10] In AAN, sustained activation of the Wnt/β-catenin pathway is observed.[11][12] AA exposure can lead to the upregulation of Wnt ligands, such as Wnt1 and Wnt4.[11] This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[12] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in fibrosis, including snail1, twist, and matrix metalloproteinase-7 (MMP-7).[9] The timing of Wnt/β-catenin inhibition appears to be critical, with early intervention showing more significant attenuation of AA-induced injury.[9][11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including stress and injury. In the context of AAN, AA can activate these pathways.[3][13] The activation of JNK and ERK signaling cascades can contribute to renal fibrosis through non-canonical, Smad-independent mechanisms.[4] For instance, the JNK/MAPK pathway can cross-talk with the Smad pathway, contributing to the activation of Smad signaling independent of TGF-β.[3] AA-induced activation of MAPK can also lead to apoptosis of renal tubular cells.[13]

Quantitative Data on AA-D-Induced Kidney Fibrosis Markers

The following tables summarize quantitative data from studies investigating the effects of Aristolochic Acid on markers of kidney fibrosis.

Table 1: In Vivo Models of AA-Induced Renal Fibrosis

| Animal Model | AA Dose and Administration | Duration | Key Fibrotic Markers Measured | Fold Change/Observation | Reference |

| Wistar Rats | 1 mg/kg/day or 10 mg/kg/day, subcutaneous injection | 35 days | Tubular atrophy, interstitial fibrosis | Dose-dependent increase in fibrosis with high-dose AA | [14] |

| Wistar Male Rats | 15 mg/kg/day, subcutaneous injection | 5 days | p-Smad2/3 signaling | Significant increase in p-Smad2/3 | [15] |

| Smad3 WT/KO Mice | Chronic administration | Not specified | Tubulointerstitial fibrosis, EMT | Severe fibrosis in WT, protected in KO mice | [3][8] |

| C57BL/6 Mice | Chronic administration | 8 weeks | Renal atrophy, tubulointerstitial fibrosis, Collagen I, Collagen III, TGF-β mRNA | Significant increase in all markers | [16][17][18] |

| BALB/c Mice | 5 mg/kg, intraperitoneal injection | 5 days | Renal interstitial fibrosis | Development of fibrosis | [19] |

Table 2: In Vitro Studies on AA-Induced Fibrotic Responses

| Cell Line | AA Concentration | Duration | Key Fibrotic Markers Measured | Fold Change/Observation | Reference |

| Tubular Epithelial Cells | 2 μg/ml | Time-dependent | TGF-β1 mRNA and protein expression | Time-dependent increase in TGF-β1 | [3] |

| HK-2 Cells | 10 µmol/L | Not specified | Vimentin, PAI-1, MMP9 mRNA | Increased expression of fibrotic markers | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key experiments cited in the literature.

Induction of Aristolochic Acid Nephropathy (AAN) in Rodents

-

Animal Models: Wistar rats or various mouse strains (e.g., C57BL/6, BALB/c, Smad3 WT/KO) are commonly used.[3][14][16][19]

-

Aristolochic Acid Preparation: Aristolochic acid (typically a mixture of AAI and AAII, or predominantly AAI) is dissolved in a suitable vehicle, such as saline or a solution of sodium bicarbonate.

-

Administration:

-

Subcutaneous Injection: Daily subcutaneous injections of AA at doses ranging from 1 to 15 mg/kg body weight for a specified duration (e.g., 5 to 35 days).[14][15]

-

Intraperitoneal Injection: Intraperitoneal injections of AA, for example, 5 mg/kg for 5 consecutive days.[19]

-

Oral Gavage: Oral administration of AA for chronic studies.[7]

-

-

Monitoring: Body weight, serum creatinine, and blood urea nitrogen (BUN) are monitored regularly to assess renal function.

-

Tissue Collection: At the end of the experimental period, kidneys are harvested for histological analysis (e.g., H&E, Masson's trichrome, PAS staining), immunohistochemistry, Western blotting, and RT-PCR.[7][14][16]

Cell Culture and In Vitro Treatment

-

Cell Lines: Human kidney proximal tubular epithelial cells (HK-2) or rat renal tubular epithelial cells (NRK-52E) are frequently used.[3][20]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

AA Treatment: Cells are treated with varying concentrations of AA (e.g., 2 μg/ml to 10 µmol/L) for different time points to assess dose- and time-dependent effects.[3][20]

-

Analysis:

-

Western Blotting: To analyze the protein expression levels of key signaling molecules (e.g., p-Smad2/3, β-catenin, α-SMA).[3][11]

-

RT-PCR: To measure the mRNA expression of pro-fibrotic genes (e.g., TGF-β1, Collagen I, Vimentin).[3][20]

-

Immunofluorescence: To visualize the localization and expression of proteins within the cells.[20]

-

Histological and Immunohistochemical Analysis

-

Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Staining:

-

Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., α-SMA, TGF-β1, Collagen IV) in the kidney tissue using specific primary and secondary antibodies.[7][11][22]

Experimental Workflow for Investigating AA-D Induced Kidney Fibrosis

Conclusion

This compound induces kidney fibrosis through the activation of multiple, interconnected signaling pathways, with the TGF-β/Smad, Wnt/β-catenin, and MAPK pathways playing pivotal roles. Understanding these complex molecular mechanisms is paramount for the development of targeted therapeutic strategies to combat Aristolochic Acid Nephropathy. This guide provides a foundational resource for researchers and professionals in the field, summarizing the key signaling events, quantitative data, and experimental approaches necessary to advance our knowledge and develop effective treatments for this debilitating disease.

References

- 1. app.periodikos.com.br [app.periodikos.com.br]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Metabolomics analysis reveals the association between lipid abnormalities and oxidative stress, inflammation, fibrosis, and Nrf2 dysfunction in aristolochic acid-induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HKU Scholars Hub: Mechanism of chronic aristolochic acid nephropathy: role of Smad3 [hub.hku.hk]

- 9. Frontiers | Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis [frontiersin.org]

- 10. Wnt/β-catenin in Acute Kidney Injury and Progression to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Wnt/β-Catenin Pathway Activation Concomitant With Sustained Overexpression of miR-21 is Responsible for Aristolochic Acid-Induced AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aristolochic acids induce chronic renal failure with interstitial fibrosis in salt-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blocking TGF-β Signaling Pathway Preserves Mitochondrial Proteostasis and Reduces Early Activation of PDGFRβ+ Pericytes in Aristolochic Acid Induced Acute Kidney Injury in Wistar Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice [mdpi.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Aristolochic Acid D: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids are a class of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used for centuries in traditional medicine. However, their use has been linked to severe health issues, including nephrotoxicity and carcinogenicity. Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa, is one of the analogues found in these plants. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and known biological effects of Aristolochic Acid D, tailored for the scientific community.

Molecular Structure and Chemical Properties

Aristolochic Acid D is a substituted phenanthrene carboxylic acid. Its chemical structure is characterized by a nitro group, a methoxy group, and a hydroxyl group attached to the phenanthrene backbone, along with a methylenedioxy group.

Table 1: Physicochemical Properties of Aristolochic Acid D

| Property | Value | Reference |

| IUPAC Name | 10-hydroxy-8-methoxy-6-nitro-phenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | [1][2] |

| Synonyms | Aristolochic Acid IVa | [1] |

| Molecular Formula | C₁₇H₁₁NO₈ | [1][2][3] |

| Molecular Weight | 357.27 g/mol | [2][3] |

| CAS Number | 17413-38-6 | [1][2][3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO. | [1][3][4] |

Quantitative Biological Data

The biological activity of Aristolochic Acid D has been investigated, particularly its cytotoxicity against renal cells, given the known nephrotoxicity of the aristolochic acid family.

Table 2: Cytotoxicity of Aristolochic Acid D

| Cell Line | Assay | IC₅₀ Value | Exposure Time | Reference |

| Human Kidney Proximal Tubular Epithelial Cells (HK-2) | CCK-8 | Weak cytotoxicity even at 800–1,000 μM | 48 h | [5] |

| Human Kidney Proximal Tubular Epithelial Cells (HK-2) | Not specified | 224 μM | Not specified | [6] |

| Human Leukemia U937 Cells | Viability Assay | Little effect on viability | Not specified | [1] |

| RAW 264.7 Macrophages | Cytokine Production (TNFα, IL-6) | Dose-dependent decrease | Not specified | [7][8] |

Table 3: Anti-inflammatory and Other Biological Activities of Aristolochic Acid D

| Activity | Assay/Model | Effect | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Decreased production of TNFα and IL-6 | [7][8] |

| Anti-inflammatory | Phorbol 12-myristate 13-acetate-induced ear edema in mice | Significant inhibition of edema at 400 and 600 μ g/ear | [7][8] |

| Anti-inflammatory | LPS-induced systemic inflammation in mice | Suppressed inflammation by decreasing TNFα luciferase activities | [7][8] |

| Phospholipase A₂ (PLA₂) Inhibition | Not specified | Not a potent inhibitor compared to other aristolochic acids | [2][5][9] |

Experimental Protocols

Isolation and Purification of Aristolochic Acid D from Aristolochia manshuriensis

This protocol is based on the method of pH-zone-refining counter-current chromatography (PZRCCC), which has been shown to be effective for separating aristolochic acids with similar structures.

Materials:

-

Dried and powdered stems of Aristolochia manshuriensis

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Water

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

PZRCCC instrument

Procedure:

-

Extraction:

-

Extract the powdered plant material with 95% ethanol three times at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

-

Collect the ethyl acetate fraction and evaporate to dryness to yield the crude aristolochic acids extract.

-

-

PZRCCC Separation:

-

Prepare the two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (3:7:3:7, v/v).

-

Add 10 mM TEA to the aqueous mobile phase (upper phase).

-

Add 10 mM TFA to the organic stationary phase (lower phase).

-

Dissolve the crude extract in the mobile phase.

-

Perform the PZRCCC separation according to the instrument's operating instructions. The elution order of aristolochic acids is influenced by their pKa values and hydrophobicities.

-

Collect the fractions containing Aristolochic Acid D (IVa).

-

Analyze the purity of the collected fractions by HPLC. Fractions with a purity of >98% are pooled.

-

Evaporate the solvent to obtain purified Aristolochic Acid D.

-

Analytical High-Performance Liquid Chromatography (HPLC) for Aristolochic Acids

This protocol provides a general method for the analytical separation and quantification of aristolochic acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 1% acetic acid in water and methanol (40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of Aristolochic Acid D in methanol at known concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase or methanol.

-

Inject the standards and samples into the HPLC system.

-

Identify the peak corresponding to Aristolochic Acid D by comparing the retention time with the standard.

-

Quantify the amount of Aristolochic Acid D in the sample by comparing the peak area with the calibration curve generated from the standards.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of Aristolochic Acid D on a cell line such as HK-2.

Materials:

-

HK-2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Aristolochic Acid D stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HK-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of Aristolochic Acid D in the cell culture medium. The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing different concentrations of Aristolochic Acid D. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Signaling Pathways

The biological effects of aristolochic acids are mediated through the modulation of several key signaling pathways. While much of the research has focused on Aristolochic Acid I, the structural similarity suggests that Aristolochic Acid D may act through similar mechanisms, including the induction of apoptosis and the activation of stress-related pathways.

Aristolochic Acid-Induced Apoptosis

Aristolochic acids are known to induce apoptosis, or programmed cell death, in renal tubular epithelial cells. This process is a key contributor to aristolochic acid nephropathy.

Caption: Intrinsic pathway of apoptosis induced by aristolochic acid.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial signaling cascades that regulate cell proliferation, survival, and stress responses. Aristolochic acids have been shown to activate these pathways, contributing to their toxic effects.

Caption: Involvement of MAPK and PI3K/Akt pathways in aristolochic acid toxicity.

Conclusion

Aristolochic Acid D is a naturally occurring compound with documented cytotoxic and anti-inflammatory properties. Its molecular structure and chemical characteristics have been well-defined. While it exhibits lower acute toxicity compared to other aristolochic acid analogues like Aristolochic Acid I, its presence in herbal remedies remains a significant concern due to the overall toxicity of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of Aristolochic Acid D and to explore its potential, if any, in a controlled and safe therapeutic context, while being mindful of the inherent risks associated with aristolochic acids. This guide provides a foundational resource for scientists and professionals engaged in the study of natural products and drug development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Interaction of aristolochic acid with Vipera russelli phospholipase A2: its effect on enzymatic and pathological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Interaction of phospholipase A2 from Vipera russelli venom with aristolochic acid: a circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Non-carcinogenic/non-nephrotoxic aristolochic acid IVa exhibited anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of aristolochic acid on phospholipase A2 activity and arachidonate metabolism of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and prevalence of Aristolochic acid-D in botanicals

This technical guide provides a comprehensive overview of Aristolochic Acid D (AA-D), a naturally occurring nitrophenanthrene carboxylic acid found in various botanical sources. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural sources, prevalence, analytical methodologies, and the molecular mechanisms underlying its toxicity.

Natural Sources and Prevalence of Aristolochic Acid D

Aristolochic Acid D, also known as Aristolochic Acid IVa, is a significant analogue of the more commonly studied Aristolochic Acids I and II.[1][2] It is primarily found in plants belonging to the Aristolochiaceae family, particularly within the genera Aristolochia and Asarum.[3][4] These plants have a long history of use in traditional and herbal medicine across the globe.[5][6][7]

The concentration of AA-D, along with other aristolochic acid analogues, can vary significantly depending on the plant species, the specific part of the plant (roots, stems, leaves, fruits, or seeds), and even the season of collection.[1] For instance, studies have shown that the seeds of Aristolochia contorta are the primary site of accumulation for aristolochic acids I and II, highlighting the importance of analyzing specific plant tissues.[8]

Table 1: Quantitative Data of Aristolochic Acid D (IVa) in Various Botanical Sources

| Botanical Source | Plant Part | Concentration of AA-D (AA-IVa) | Analytical Method | Reference |

| Aristolochia cinnabarina | Dried root tubers | Good linear relationship in the linear range of the assay | UPLC-QTOF-MS/MS | [9] |

| Aristolochia debilis | Not specified | Identified as a constituent | Not specified | [10] |

| Aristolochia contorta | Not specified | Identified as a constituent | Not specified | [10] |

| Aristolochia manshuriensis | Not specified | Identified as a constituent | Not specified | [10] |

| Aristolochia species (43 species analyzed) | Various | Identified and profiled | LC-MS and 1H NMR | [2] |

| Aristolochia genus (6 species analyzed) | Stem and leaf | Identified as a constituent | LC/MSn | [11] |

Experimental Protocols for the Analysis of Aristolochic Acid D

The accurate detection and quantification of Aristolochic Acid D in botanical matrices require sophisticated analytical techniques. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) and ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS) are among the most reliable methods.[8][9][12]

Sample Preparation: Extraction of Aristolochic Acid D from Botanical Material

A general protocol for the extraction of AA-D from dried and powdered plant material is as follows:

-

Weighing: Accurately weigh approximately 100 mg of the homogenized plant material.[13]

-

Extraction Solvent: Add 1.0 mL of an extraction solvent, typically a mixture of methanol, water, and an acid (e.g., methanol/water/acetic acid: 70:25:5 v/v).[13] An alternative is a 50:50 (v/v) mixture of acetonitrile and purified water.[14]

-

Sonication: Sonicate the sample at room temperature for 30 minutes to facilitate the extraction of the target analytes.[13][15]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes to pellet the solid plant material.[13]

-

Collection: Carefully transfer the supernatant to an HPLC vial for analysis.[13]

-

Solid-Phase Extraction (SPE) (Optional for cleanup and concentration): For complex matrices or low concentrations, an SPE step can be employed. A cartridge such as an NH₂ cartridge can be used for purification.[16][17]

Quantification by UPLC-QTOF-MS/MS

The following is a representative protocol for the quantification of AA-D:

-

Chromatographic System: An ultra-performance liquid chromatography system.

-

Column: A reversed-phase column, such as a Waters ACQUITY UPLC-BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program:

-

0-1 min: 10% B

-

1-9 min: 10%-30% B

-

9-11 min: 30%-50% B

-

11-15 min: 50%-90% B[9]

-

-

Flow Rate: 0.45 mL/min.[9]

-

Column Temperature: 35 °C.[9]

-

Injection Volume: 5 µL.[12]

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection: Quadrupole time-of-flight mass spectrometry.

-

Data Acquisition: Data is acquired in full scan mode to identify the compounds based on their accurate mass and fragmentation patterns. For quantification, multiple reaction monitoring (MRM) mode is used on a triple quadrupole instrument.

-

Signaling Pathways and Molecular Mechanisms of Toxicity

The toxicity of aristolochic acids, including AA-D, is primarily attributed to their nephrotoxic and carcinogenic properties.[5][18] The underlying molecular mechanisms involve metabolic activation and the formation of DNA adducts.[19][20]

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acids is initiated by the reduction of their nitro group, a process catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1).[19][20] This metabolic activation leads to the formation of a reactive cyclic N-acylnitrenium ion, which can covalently bind to the exocyclic amino groups of purine bases in DNA, forming aristolactam-DNA adducts.[19][20] These adducts, if not repaired, can lead to mutations during DNA replication, most notably a characteristic A:T to T:A transversion.[3][19] This specific mutational signature has been identified in the TP53 tumor suppressor gene in urothelial tumors of patients with aristolochic acid nephropathy (AAN).[19]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 5. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aristolochic acid, a plant extract used in the treatment of pain and linked to Balkan endemic nephropathy, is a regulator of K2P channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Qualitative and Quantitative Analysis of Aristolochic Acids in Aristolochia cinnabarina Dried Root Tubers by UPLC-QTOF-MS/MS | Chinese Journal of Experimental Traditional Medical Formulae;(24): 162-170, 2021. | WPRIM [pesquisa.bvsalud.org]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. researchgate.net [researchgate.net]

- 12. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

- 16. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chemical and molecular basis of the carcinogenicity of Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The In Vivo Odyssey of Aristolochic Acid-D: A Toxicokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristolochic acids (AAs), a family of potent nephrotoxins and carcinogens found in Aristolochia species, have been the subject of intense scientific scrutiny. While the majority of research has centered on Aristolochic Acid I (AA-I) and II (AA-II), this guide ventures into the less-explored territory of Aristolochic Acid D (AA-D). Due to a significant lack of direct in vivo toxicokinetic and metabolic data for AA-D, this document leverages the extensive knowledge base of its structural analogues, AA-I and AA-II, to provide a comprehensive overview. This guide details the absorption, distribution, metabolism, and excretion (ADME) profiles, outlines common experimental protocols for their study, and visualizes the key metabolic and signaling pathways implicated in their toxicity. All quantitative data presented herein pertains to AA-I and AA-II and should be considered as a surrogate for the anticipated behavior of AA-D, pending specific investigation.

Quantitative Toxicokinetics of Aristolochic Acids (AA-I & AA-II)

The in vivo disposition of aristolochic acids is characterized by rapid absorption, wide distribution, and extensive metabolic activation and detoxification. The following tables summarize key quantitative parameters for AA-I and AA-II, which are anticipated to share similarities with AA-D.

Table 1: In Vivo Toxicity Data for Aristolochic Acid Analogues

| Compound | Species | Route of Administration | Dose | Observation | Reference |

| Aristolochic Acid I (AA-I) | Tianfu Broilers | Oral | 14.52 mg/kg | LD50 | [1] |

| Aristolochic Acid I (AA-I) | ICR Mice | Oral Gavage | 40 mg/kg | Significant pathological alterations and direct DNA damage | [2][3] |

| Aristolochic Acid I (AA-I) | ICR Mice | Oral Gavage | 20 mg/kg | Direct DNA damage | [2][3] |

| Aristolochic Acid II (AA-II) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |

| Aristolochic Acid IVa (AA-IVa) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |

| Aristolactam I (AL-I) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |

Table 2: In Vivo DNA Adduct Levels for Aristolochic Acid I

| Species | Tissue | Dose | Adduct Level (per 10⁸ nucleotides) | Reference |

| Wistar Rats | Forestomach | 10 mg/kg/day for 5 days (oral) | ~330 | [4] |

| Wistar Rats | Kidney | 10 mg/kg/day for 5 days (oral) | Relatively low | [4] |

Experimental Protocols for In Vivo Assessment

The study of aristolochic acid toxicokinetics and metabolism in vivo necessitates robust experimental designs. Below are detailed methodologies commonly employed in rodent models for investigating AA-I and AA-II, which can be adapted for studies on AA-D.

Animal Models and Dosing Regimens

-

Animal Models: Wistar rats and ICR mice are frequently used to investigate the nephrotoxicity and carcinogenicity of aristolochic acids.[2][3][4]

-

Acute and Subchronic Toxicity Studies:

-

Acute Toxicity (LD50 Determination): As demonstrated in a study with Tianfu broilers, a single dose of AA-I was administered to determine the median lethal dose (LD50), which was found to be 14.52 mg/kg.[1]

-

Subchronic Toxicity: In a 28-day study, doses corresponding to 1/100, 1/50, and 1/10 of the LD50 were administered to evaluate long-term toxicological effects.[1]

-

-

Oral Administration: For toxicity and DNA damage assessments in mice, AAs are often administered as a single dose by oral gavage.[2][3] Common vehicles include 0.5% carboxymethylcellulose sodium (CMC-Na).[2] Dosing can range from 10 to 40 mg/kg.[2][3]

Sample Collection and Preparation

-

Blood Collection: Blood samples are typically collected at specified time points post-administration. Serum is separated by centrifugation for subsequent analysis.[5]

-

Tissue Collection: Organs of interest, primarily the kidneys and liver, are harvested following euthanasia.[5] For histopathology, tissues are fixed in 4% paraformaldehyde.[1] For metabolomic and DNA adduct analysis, tissues are often flash-frozen in liquid nitrogen and stored at -80°C.[5]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the quantitative analysis of aristolochic acids and their metabolites in biological matrices.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is employed for the simultaneous toxicokinetic studies of AA-I, AA-II, and their aristolactam metabolites in blood.[7]

-

32P-Postlabeling Method: This sensitive method is used to evaluate the levels of AA-derived DNA adducts in various tissues.[4]

-

Histopathology: Kidney and liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize pathological changes under a microscope.[1][5]

-

Comet Assay: The in vivo comet assay is utilized to measure DNA damage and strand breaks in target tissues induced by chemical exposure.[2][4]

Visualizing In Vivo Pathways

Metabolic Activation and Detoxification of Aristolochic Acid

The metabolism of aristolochic acids is a double-edged sword, leading to both detoxification and metabolic activation to carcinogenic intermediates. The primary pathway for activation is the nitroreduction of the nitro group to a cyclic N-acylnitrenium ion, which can then form covalent adducts with DNA.[8][9] Detoxification pathways include O-demethylation and conjugation reactions.

References

- 1. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism of aristolochic acids I and II | Scilit [scilit.com]

- 6. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review [mdpi.com]

- 7. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In Vivo Metabolism of Aristolochic Acid I and II in Rats Is Influenced by Their Coexposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Aristolochic Acid-D: An Evaluation of its Mutagenic Potential in Urothelial Cells

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The premise of this technical guide was to explore Aristolochic Acid-D (AA-D) as a potent mutagen in urothelial cells. However, a comprehensive review of the available scientific literature does not support this assertion. In fact, evidence suggests that AA-D and its related analogue, Aristolochic Acid IVa (AAIVa), are significantly less mutagenic and genotoxic than other aristolochic acids, such as Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), particularly in in vivo models. This guide will therefore provide a detailed overview of the established mutagenicity of aristolochic acids in urothelial cells, using AAI and AAII as primary examples, and will critically evaluate the limited and contrasting data available for AA-D.

Introduction to Aristolochic Acids and Urothelial Carcinogenesis

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera. For centuries, these plants have been used in traditional herbal medicine. However, extensive research has unequivocally linked exposure to AAs with a unique type of nephropathy, termed Aristolochic Acid Nephropathy (AAN), and a high incidence of upper urothelial carcinoma (UUC).[1][2][3] The potent carcinogenicity of AAs has led to their classification as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).

The primary mechanism of AA-induced carcinogenesis involves the metabolic activation of AAs to form reactive intermediates that bind to DNA, creating specific DNA adducts.[4][5][6] These adducts, if not repaired, can lead to characteristic mutations in critical genes, such as the TP53 tumor suppressor gene, ultimately initiating tumorigenesis. The most well-studied and potent of these are AAI and AAII.

The Question of this compound's Mutagenicity

Contrary to the initial topic suggestion, the available scientific literature indicates that AA-D is not a potent mutagen. A key study evaluating several aristolochic acid derivatives found AA-D to be inactive in the Salmonella typhimurium mutagenicity assay (Ames test). While another study suggested that Aristolochic Acid IV might have weak mutagenic activity in the Ames test, a more recent and comprehensive study on AAIVa (a closely related analogue) found that while it can form DNA adducts in vitro, it is non-genotoxic in vivo.[7] This lack of in vivo genotoxicity was attributed to its lower reactivity and preferential metabolic pathway (O-demethylation) that leads to excretion rather than the bioactivation (nitroreduction) seen with AAI and AAII.[7]

Some studies on mixed extracts of Aristolochia have implicated AA-D in the overall cytotoxic and genotoxic effects on renal cells in vitro.[8] However, quantitative data on the cytotoxicity of pure AA-D shows it to be significantly less potent than AAI.

Due to the scarcity of data supporting AA-D as a potent mutagen in urothelial cells, the remainder of this guide will focus on the well-documented mechanisms of AAI and AAII as a reference for understanding aristolochic acid mutagenicity.

Quantitative Data on the Mutagenicity of Aristolochic Acids (AAI & AAII)

The following tables summarize quantitative data on the genotoxicity of AAI and AAII, as data for AA-D is largely unavailable.

Table 1: In Vitro Cytotoxicity of Aristolochic Acid Analogues

| Compound | Cell Line | Assay | Endpoint (IC50) | Reference |

| Aristolochic Acid I (AAI) | HK-2 (Human Kidney) | SRB Assay | 45 µM | [9] |

| Aristolochic Acid II (AAII) | HK-2 (Human Kidney) | SRB Assay | 225 µM | [9] |

| Aristolochic Acid D (AA-D) | HK-2 (Human Kidney) | SRB Assay | 224 µM | [9] |

Table 2: DNA Adduct Levels Induced by Aristolochic Acids in Rodent Tissues

| Compound | Tissue | Dose | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Aristolochic Acid (mixture) | Rat Kidney | 10 mg/kg/day for 3 months | ~4598 | |

| Aristolochic Acid (mixture) | Rat Liver | 10 mg/kg/day for 3 months | ~1967 | |

| Aristolochic Acid IVa | Mouse Kidney, Liver | 40 mg/kg/day for 2 days | Not Detected | [7] |

Experimental Protocols for Assessing Aristolochic Acid Mutagenicity

The following are generalized protocols for evaluating the mutagenicity of an aristolochic acid analogue, such as AA-D, in urothelial cells. These are based on methodologies used for AAI and AAII.

4.1. Cell Culture and Treatment

-

Cell Line: Human urothelial cells (e.g., SV-HUC-1) or a relevant kidney cell line (e.g., HK-2).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in culture plates and allowed to attach. The test compound (e.g., AA-D) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO alone) is run in parallel.

4.2. DNA Adduct Detection by ³²P-Postlabelling Assay

-

DNA Isolation: Genomic DNA is extracted from treated and control cells using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducts are enriched using nuclease P1 digestion.

-

³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the adduct spots are quantified using a phosphorimager. Adduct levels are expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.

4.3. Mutagenicity Assessment using the cII Transgenic Rat Model

-

Animal Model: Big Blue® transgenic rats, which carry the λ LIZ shuttle vector containing the lacI and cII reporter genes.

-

Dosing: Rats are treated with the test compound via oral gavage for a specified period (e.g., daily for 3 months).

-

Tissue Collection: Target tissues, such as the urothelium of the bladder and kidneys, are collected.

-

Genomic DNA Extraction: High molecular weight genomic DNA is isolated from the tissues.

-

Packaging and Plating: The λ shuttle vectors are rescued from the genomic DNA using in vitro packaging extracts. The resulting phage particles are plated on E. coli host bacteria under conditions that select for cII mutants.

-

Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of the number of mutant plaques to the total number of plaques screened.

Visualizing Aristolochic Acid's Mechanism of Action

5.1. Generalized Metabolic Activation Pathway of Aristolochic Acids

The primary pathway for the activation of carcinogenic aristolochic acids like AAI and AAII is through the reduction of the nitro group. This process, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, leads to the formation of N-hydroxyaristolactams. These intermediates are unstable and can spontaneously form a reactive cyclic nitrenium ion, which then covalently binds to the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine.

Caption: Generalized metabolic activation of aristolochic acids leading to DNA adduct formation and mutation.

5.2. Experimental Workflow for Mutagenicity Assessment

The following diagram illustrates a typical workflow for investigating the mutagenic potential of an aristolochic acid analogue in a urothelial cell model.

Caption: Workflow for assessing the mutagenicity of aristolochic acid analogues in urothelial cells.

Conclusion